3-Amino-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol. This compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. The compound is characterized by a density of 1.4 g/cm³ and a boiling point of about 410.3 °C at 760 mmHg .
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.
The biological activity of 3-amino-3-(4-nitrophenyl)propanoic acid has been explored in various studies, particularly its role as a potential neurotransmitter or modulator in biochemical pathways. Its structural similarity to amino acids suggests it may interact with biological systems, influencing processes such as:
Further research is necessary to elucidate its exact biological roles and mechanisms.
Several methods exist for synthesizing 3-amino-3-(4-nitrophenyl)propanoic acid:
Each method may vary in efficiency, yield, and complexity depending on the starting materials and desired purity .
3-Amino-3-(4-nitrophenyl)propanoic acid has several potential applications:
Its unique structure makes it valuable for researchers exploring new therapeutic agents or chemical processes.
Interaction studies involving 3-amino-3-(4-nitrophenyl)propanoic acid focus on its binding affinities and effects on biological targets. Notably:
These studies are crucial for understanding how this compound might be utilized in therapeutic contexts.
Several compounds share structural similarities with 3-amino-3-(4-nitrophenyl)propanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate | 1213828-83-1 | 0.90 |
| 3-(Dimethylamino)-3-(4-nitrophenyl)propanoic acid | 38448-05-4 | 0.90 |
| (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride | 1416444-76-2 | 0.88 |
| Ethyl 3-amino-3-(3-nitrophenyl)propanoate, HCl | 283613-07-0 | 0.85 |
| 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 | 0.85 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics. The presence of different substituents can significantly alter their biological activity and chemical reactivity, highlighting the uniqueness of each compound within this category.